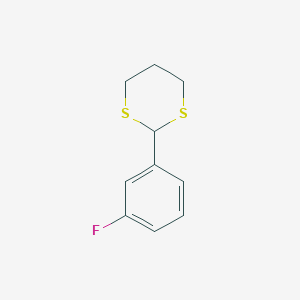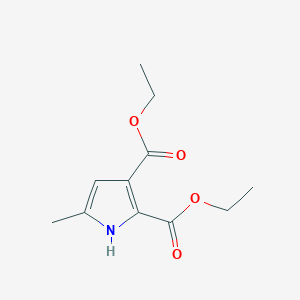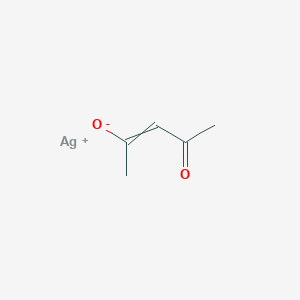
Silver(1+) 4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver(1+) 4-oxopent-2-en-2-olate can be synthesized through the reaction of silver nitrate with acetylacetone in the presence of a base. The reaction typically involves dissolving silver nitrate in water, followed by the addition of acetylacetone and a base such as sodium hydroxide. The mixture is then stirred, and the product is precipitated out .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents like ethanol or methanol can also aid in the purification process .
Chemical Reactions Analysis
Types of Reactions
Silver(1+) 4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide.
Reduction: It can be reduced to metallic silver.
Substitution: The ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products
Oxidation: Silver oxide (Ag2O)
Reduction: Metallic silver (Ag)
Substitution: Various silver-ligand complexes depending on the substituent used.
Scientific Research Applications
Silver(1+) 4-oxopent-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of silver nanoparticles.
Biology: Investigated for its antimicrobial properties and potential use in medical devices.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive inks and coatings for electronic applications.
Mechanism of Action
The mechanism of action of silver(1+) 4-oxopent-2-en-2-olate involves the release of silver ions, which interact with various molecular targets. These silver ions can bind to proteins, nucleic acids, and cell membranes, disrupting cellular functions and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetylacetonate: Similar structure but with copper instead of silver.
Nickel(II) acetylacetonate: Another metal acetylacetonate complex with nickel.
Zinc(II) acetylacetonate: Zinc-based acetylacetonate complex.
Uniqueness
Silver(1+) 4-oxopent-2-en-2-olate is unique due to its silver content, which imparts distinct antimicrobial properties and makes it suitable for applications in medical and electronic fields. The silver ions released from this compound are highly effective against a broad spectrum of microorganisms, setting it apart from other metal acetylacetonate complexes .
Properties
IUPAC Name |
silver;4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHACQUSVOVNARW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7AgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)
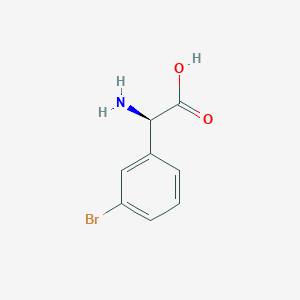

![4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B12441999.png)
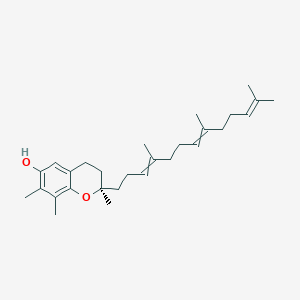
![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
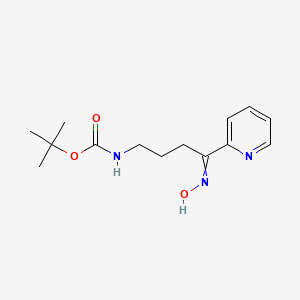


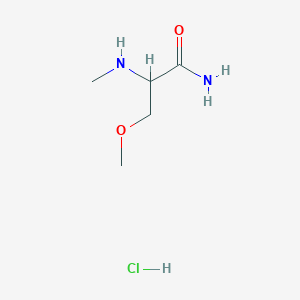
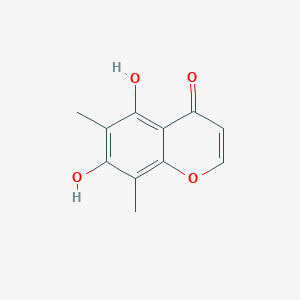
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
